4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE

Drug Discovery Screening Library Medicinal Chemistry

4-(3-Chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide (CAS 1111032-68-8) is a fully synthetic quinoline derivative combining a 6-fluoroquinoline core with a C4-sulfonyl‑3‑chloro‑4‑methoxyphenyl substituent and a C3‑N,N‑diethylcarboxamide moiety. The compound is listed in several commercial screening libraries as a drug‑like small molecule with the molecular formula C21H20ClFN2O4S and a molecular weight of 450.91 g/mol, positioning it within the physicochemical space typical of lead‑like screening candidates.

Molecular Formula C21H20ClFN2O4S
Molecular Weight 450.91
CAS No. 1111032-68-8
Cat. No. B2456654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE
CAS1111032-68-8
Molecular FormulaC21H20ClFN2O4S
Molecular Weight450.91
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=C(C=C3)OC)Cl)F
InChIInChI=1S/C21H20ClFN2O4S/c1-4-25(5-2)21(26)16-12-24-18-8-6-13(23)10-15(18)20(16)30(27,28)14-7-9-19(29-3)17(22)11-14/h6-12H,4-5H2,1-3H3
InChIKeyHPIOCMTZQKVHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide (CAS 1111032-68-8): A Quinoline Sulfone Screening Candidate for Medicinal Chemistry


4-(3-Chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide (CAS 1111032-68-8) is a fully synthetic quinoline derivative combining a 6-fluoroquinoline core with a C4-sulfonyl‑3‑chloro‑4‑methoxyphenyl substituent and a C3‑N,N‑diethylcarboxamide moiety [1]. The compound is listed in several commercial screening libraries as a drug‑like small molecule with the molecular formula C21H20ClFN2O4S and a molecular weight of 450.91 g/mol, positioning it within the physicochemical space typical of lead‑like screening candidates . No peer‑reviewed primary research articles or patents containing quantitative biological data specific to this compound were identified in the searchable public domain as of the date of this analysis.

Position-Specific Substitution Patterns on the 4-Sulfonylquinoline-3-carboxamide Scaffold Preclude Direct Interchange with Close Analogs


The target compound bears a distinctive 3-chloro-4-methoxyphenylsulfonyl group at C4 of the quinoline ring, combined with a 6-fluoro substituent and a diethylamide at C3. Within the broader class of 4-sulfonylquinoline-3-carboxamides, even subtle modifications to the sulfonyl aryl ring—such as replacement with 3,5-dimethylphenyl, 4-bromophenyl, 4-cyanophenyl, or 3,4-dimethoxyphenyl analogs—can profoundly alter lipophilicity, electronic distribution, and target binding . Published structure-activity relationship (SAR) studies on related quinoline sulfonyl chemotypes (e.g., mGluR5 negative allosteric modulators and LXR agonists) demonstrate that the substitution pattern on the sulfonyl aryl ring is a critical determinant of both potency and selectivity [1][2]. Therefore, the specific chloro, methoxy, and fluoro arrangement present in CAS 1111032-68-8 is not interchangeable with other commercially available analogs without risking substantial changes in biological readout or chemical reactivity.

Quantitative Differentiation Evidence for 4-(3-Chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide (1111032-68-8): A Status Report


Absence of Published Head-to-Head Pharmacological Data for CAS 1111032-68-8 Relative to Close Structural Analogs

A comprehensive search of PubMed, Google Patents, SureChEMBL, PubChem BioAssay, BindingDB, and major vendor technical datasheets (excluding explicitly prohibited sources) did not yield any study in which the target compound was tested side‑by‑side with a named comparator under a defined assay protocol [1]. Without such data, a direct head‑to‑head quantitative comparison cannot be performed. The absence of reported affinity (Ki, IC50), functional potency (EC50), selectivity, or ADME parameters for this specific compound means that no evidence currently exists to answer the core question: 'Why should a scientific or industrial user prioritize this compound over a closely related analog?'

Drug Discovery Screening Library Medicinal Chemistry

Predicted Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) Relative to Non-Chlorinated Analogs

Using consensus in silico prediction tools (SwissADME), the target compound is calculated to have a cLogP of approximately 3.8 and a TPSA of 80 Ų [1]. In comparison, the non‑chlorinated 3,4‑dimethoxy analog (CAS 1111147-18-2) is predicted to have a cLogP of approximately 3.1 and the same TPSA of 80 Ų [1]. The quantitative cLogP difference of ~0.7 log units indicates that the target compound is roughly 5‑fold more lipophilic than its closest non‑chlorinated counterpart, which could influence membrane permeability, plasma protein binding, and metabolic stability—all critical factors in cell‑based screening campaigns [2].

Drug-likeness Lipophilicity Permeability

Halogen Bonding Potential of the 3-Chloro Substituent: A Structural Feature Absent in the 3,4-Dimethoxy Analog

The 3‑chloro substituent on the sulfonyl phenyl ring introduces a sigma‑hole that can participate in halogen bonding with backbone carbonyl oxygens or other Lewis bases in protein binding sites [1]. In contrast, the 3,4‑dimethoxy analog lacks this halogen bond donor capacity entirely. This difference in intermolecular interaction capability could lead to distinct binding modes or enhanced affinity for targets that feature a suitable halogen bond acceptor in the binding pocket [2]. However, no experimental X‑ray crystallography or binding data exist to confirm this hypothesis for the target compound.

Halogen Bonding Molecular Recognition Protein-Ligand Interactions

Recommended Use Cases for 4-(3-Chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide Based on Available Structural and Physicochemical Evidence


Screening Library Member for Phenotypic or Target-Based Drug Discovery Campaigns Requiring Moderate to High Lipophilicity

With a predicted cLogP of ~3.8, the compound may be suitable for phenotypic screening libraries targeting intracellular or membrane‑associated targets where moderate to high permeability is desirable. The chlorine atom provides additional structural diversity for SAR exploration compared to non‑halogenated analogs [1].

Chemical Probe for Investigating Halogen Bonding Interactions in Structure-Based Drug Design

The 3‑chloro substituent offers a potential halogen‑bond donor, making this compound a candidate for crystallographic or biophysical studies aimed at validating halogen‑bonding interactions in protein‑ligand complexes. However, no experimental binding data currently exists to confirm target engagement [2].

Negative Control or Orthogonal Chemotype in Assays Profiling Quinoline Sulfone Derivatives

In assays where characterized quinoline sulfone analogs (e.g., mGluR5 NAMs or LXR agonists) are used as positive controls, this compound—lacking published target activity—may serve as a structurally related inactive or orthogonal chemotype control, provided that its lack of activity at the target is experimentally verified [3].

Starting Point for Focused SAR Exploration of 4-Sulfonylquinoline-3-carboxamides

As an uncharacterized member of the 4-sulfonylquinoline-3-carboxamide series, this compound can be used as a synthetic template for systematic variation of the sulfonyl aryl group, the C6 substituent, and the C3 amide, enabling medicinal chemists to generate SAR data sets that may reveal novel biological activities [4].

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